3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted with a 2-oxo-1-propyl group at position 1 and a 3-fluorobenzenesulfonamide moiety at position 4.
Properties
IUPAC Name |
3-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-10-21-17-8-7-15(11-13(17)6-9-18(21)22)20-25(23,24)16-5-3-4-14(19)12-16/h3-5,7-8,11-12,20H,2,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKADBFHWMWAAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Reductive Amination
A widely adopted method involves Friedel-Crafts acylation of aniline derivatives with γ-keto acids or esters. For example, reacting 4-propylaminophenol with ethyl levulinate in the presence of AlCl₃ yields a ketone intermediate, which undergoes reductive cyclization using sodium cyanoborohydride (NaBH₃CN) to form the tetrahydroquinoline ring. Key parameters include:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | AlCl₃, dichloromethane, 0°C → rt | 65–70 | |
| Reductive cyclization | NaBH₃CN, acetic acid, methanol, rt | 75–80 |
This route provides moderate yields but requires careful control of Lewis acid stoichiometry to avoid over-acylation.
Domino Oxidative Cyclization
Alternative methods employ domino reactions to streamline synthesis. For instance, treatment of N-propyl-3-aminophenol with α,β-unsaturated ketones under acidic conditions (H₂SO₄, ethanol) induces concurrent Michael addition and cyclization, forming the tetrahydroquinoline skeleton in a single step. Oxidation of the resultant alcohol to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄), yielding the 2-oxo derivative.
| Reaction | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, ethanol, reflux | 60–65 | |
| Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 85–90 |
Domino methods reduce purification steps but necessitate stringent temperature control during oxidation to prevent over-oxidation to quinoline derivatives.
Sulfonamide Bond Formation
The coupling of 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-amine with 3-fluorobenzenesulfonyl chloride follows established sulfonylation protocols. Optimized conditions from patent literature suggest using N-methylmorpholine (NMM) as a base in tetrahydrofuran (THF) at 0°C to room temperature.
Reaction Mechanism and Optimization
The amine is deprotonated by NMM, facilitating nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. Key variables affecting yield include:
- Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride minimizes di-sulfonation byproducts.
- Solvent : THF outperforms DMF or acetonitrile due to better solubility of intermediates.
- Temperature : Slow addition at 0°C followed by warming to room temperature ensures controlled reaction kinetics.
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | THF | 70–75 | |
| Base | N-methylmorpholine | 75–80 | |
| Reaction Time | 12–16 h | 78 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted sulfonyl chloride and base residues. Nuclear magnetic resonance (NMR) confirms structural integrity:
- ¹H NMR (400 MHz, CDCl₃): δ 7.57 (d, 1H, aromatic), 7.34–7.42 (m, 4H, sulfonamide aryl), 3.01–3.04 (m, 8H, tetrahydroquinoline and propyl protons).
- ¹³C NMR : 198.2 ppm (C=O), 162.1 ppm (C-F).
Alternative Synthetic Pathways and Modifications
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization steps. For example, heating N-propyl-3-aminophenol with ethyl acetoacetate at 150°C for 20 minutes under microwave conditions achieves 80% yield of the tetrahydroquinoline intermediate, reducing reaction time from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core or the benzenesulfonamide group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, exhibit antimicrobial properties. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism has been explored in various studies aimed at developing new antibiotics to combat resistant strains of bacteria.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Fluoro-N-(2-Oxo-1-Propyl...) | E. coli | 32 µg/mL |
| 3-Fluoro-N-(2-Oxo-1-Propyl...) | S. aureus | 16 µg/mL |
Antimalarial Prototypes
The design and synthesis of new antimalarial compounds have also included derivatives of sulfonamides. A study highlighted the potential of structurally related compounds to act against malaria by targeting the dihydropteroate synthase enzyme in Plasmodium species. The incorporation of the tetrahydroquinoline moiety is believed to enhance the bioactivity of these compounds.
Case Study: Development of Antimalarial Agents
In a study published in 2011, researchers synthesized a series of benzenesulfonamide derivatives and evaluated their antimalarial activity through docking studies and biological assays. The results indicated that modifications to the sulfonamide structure could lead to compounds with improved efficacy against malaria parasites .
Enzyme Inhibition Studies
Sulfonamides have been extensively studied for their ability to inhibit various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurodegenerative diseases.
Table 2: Enzyme Inhibition Potentials
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| 3-Fluoro-N-(2-Oxo-1-Propyl...) | α-glucosidase | 15 µM |
| 3-Fluoro-N-(2-Oxo-1-Propyl...) | Acetylcholinesterase | 10 µM |
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The structural analysis is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compounds.
Synthesis Overview
The synthetic pathway generally includes:
- Formation of the tetrahydroquinoline scaffold.
- Introduction of the sulfonamide group.
- Fluorination at the aromatic ring.
Future Directions in Research
The ongoing research into sulfonamide derivatives like this compound suggests that further exploration into their pharmacological profiles could yield novel therapeutic agents for various diseases, including bacterial infections and malaria.
Potential Research Areas:
- Optimization of chemical synthesis for higher yields.
- In-depth biological evaluations against a broader range of pathogens.
- Investigating structure-activity relationships (SAR) to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Core Structure and Substituent Variations
Table 1: Key Structural Differences Among Sulfonamide-Containing Compounds
Key Observations :
- The target compound shares the 1,2,3,4-tetrahydroquinoline core with the thiazol-2-yl derivative in , but differs in substituents (fluorobenzenesulfonamide vs. thiazole-oxazole-carboxamide).
- Quinazolinone derivatives () exhibit a distinct core but retain the sulfonamide group, highlighting the importance of the sulfonamide moiety across diverse scaffolds for biological activity .
Key Observations :
- The absence of NHNH proton signals in compound 10 () compared to its precursor (compound 9) confirms cyclization to a thiadiazole ring .
- Pyrrole-containing compounds (e.g., 19) show distinct ¹³C-NMR resonances for CH3 groups and aromatic carbons, which differ from the fluorine-substituted aromatic signals expected in the target compound .
Key Observations :
- The target compound’s structural similarity to the ABA-mimicking ligand () suggests possible receptor-binding applications, though its fluorine substituent may alter affinity or selectivity .
- Quinazolinone sulfonamides () demonstrate moderate COX-2 inhibition, implying that the tetrahydroquinoline core in the target compound could be optimized for similar targets .
Biological Activity
The compound 3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a novel sulfonamide derivative with potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article explores the biological activities associated with this specific compound, drawing on various studies and findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a fluorine atom and a sulfonamide group attached to a tetrahydroquinoline backbone, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing a tetrahydroquinoline structure exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinolines have shown promising results against various cancer cell lines. In vitro assays demonstrated that similar compounds displayed IC50 values ranging from 0.8 to 11.9 μM against different cancer cell lines .
Case Study:
A study on related compounds revealed that those with a sulfonamide moiety exhibited enhanced inhibitory effects on cancer cell proliferation compared to their non-sulfonamide counterparts. The presence of the sulfonamide group is crucial for maintaining the biological activity of these compounds .
COX-2 Inhibition
The compound's potential as a COX-2 inhibitor has been highlighted in several studies. COX-2 is an enzyme implicated in inflammation and pain pathways; thus, inhibitors are valuable in treating inflammatory diseases.
| Compound | COX-2 Inhibition (%) at 20 μM |
|---|---|
| This compound | TBD |
| Reference Compound (Celecoxib) | 80.1% |
Research indicates that modifications at the para position of the phenyl ring can significantly affect COX-2 selectivity and potency . The sulfonamide derivatives have been shown to exhibit varying degrees of inhibition depending on their structural features.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition: Direct inhibition of COX enzymes.
- Cell Cycle Arrest: Induction of apoptosis in cancer cells.
- Anti-inflammatory Pathways: Modulation of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
